Cas no 1154355-35-7 (2-(difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride)

2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical applications. Its difluoromethoxy and methoxy substituents enhance reactivity and selectivity, making it valuable for constructing complex molecules, particularly in medicinal chemistry. The sulfonyl chloride group facilitates nucleophilic substitution reactions, enabling efficient derivatization into sulfonamides or sulfonate esters. This compound is particularly useful in the development of bioactive molecules due to its ability to introduce both electron-withdrawing and electron-donating functionalities. High purity and stability under controlled conditions ensure reliable performance in synthetic workflows. Proper handling is essential due to its moisture sensitivity and reactivity.
2-(difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride structure
1154355-35-7 structure
Product Name:2-(difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride
CAS No:1154355-35-7
MF:C8H7ClF2O4S
MW:272.653587579727
CID:4573339
PubChem ID:43452257
Update Time:2025-06-12

2-(difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl Chloride
    • Benzenesulfonyl chloride, 2-(difluoromethoxy)-5-methoxy-
    • 2-(difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride
    • Inchi: 1S/C8H7ClF2O4S/c1-14-5-2-3-6(15-8(10)11)7(4-5)16(9,12)13/h2-4,8H,1H3
    • InChI Key: FGKMHFBDJBWSGH-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)=CC(OC)=CC=C1OC(F)F

2-(difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride Pricemore >>

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Additional information on 2-(difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride

Recent Advances in the Application of 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl Chloride (CAS: 1154355-35-7) in Chemical Biology and Pharmaceutical Research

2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride (CAS: 1154355-35-7) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile building block in organic synthesis, particularly in the development of sulfonamide-based therapeutics and bioactive molecules. Recent studies have highlighted its potential in targeted drug design, owing to its unique physicochemical properties and reactivity profile.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of novel sulfonamide inhibitors targeting carbonic anhydrase isoforms. The researchers utilized 2-(difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride as a key intermediate to develop potent and selective inhibitors with improved pharmacokinetic properties. The presence of both difluoromethoxy and methoxy substituents was found to significantly enhance binding affinity while maintaining metabolic stability.

In parallel research, this compound has been employed in PROTAC (Proteolysis Targeting Chimera) development, as reported in ACS Chemical Biology. The sulfonyl chloride moiety serves as an ideal linker attachment point, allowing for the conjugation of target-binding ligands to E3 ubiquitin ligase recruiters. The unique electronic properties imparted by the difluoromethoxy group were shown to improve cellular permeability of the resulting PROTAC molecules.

Recent synthetic methodology developments have expanded the applications of 1154355-35-7. A 2024 Nature Communications paper described a novel photocatalytic sulfonylation reaction using this compound as a radical precursor, enabling C-H functionalization of complex pharmaceutical scaffolds under mild conditions. This breakthrough has opened new avenues for late-stage functionalization of drug candidates.

From a safety and handling perspective, updated Material Safety Data Sheets (2024 revision) emphasize the compound's moisture sensitivity and recommend strict anhydrous conditions during handling. Recent process chemistry optimizations have improved its shelf life and storage stability, making it more amenable to large-scale pharmaceutical applications.

Ongoing clinical trials (as of Q2 2024) are investigating drug candidates derived from this sulfonyl chloride, particularly in oncology and anti-inflammatory indications. Preliminary results suggest that structural modifications enabled by this intermediate may lead to improved target selectivity and reduced off-target effects compared to earlier generation sulfonamide drugs.

Future research directions identified in recent reviews include exploring its use in covalent inhibitor development and as a handle for bioconjugation in antibody-drug conjugates (ADCs). The compound's balanced reactivity profile makes it particularly suitable for these emerging applications in precision medicine.

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